Technical Documentation Center

1-Amino-6-methylheptan-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-6-methylheptan-3-ol

Core Science & Biosynthesis

Foundational

1-Amino-6-methylheptan-3-ol: A Technical Guide to its Mechanisms of Action in Biological Systems

Executive Summary 1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a synthetic aliphatic 1,3-amino alcohol. While frequently utilized as a specialized building block in organic synthesis and medicinal chemistry[1], its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a synthetic aliphatic 1,3-amino alcohol. While frequently utilized as a specialized building block in organic synthesis and medicinal chemistry[1], its distinct structural motif—a primary amine coupled with a lipophilic branched alkyl chain and a 1,3-hydroxyl group—endows it with potent pharmacological properties. In biological systems, compounds of this class operate predominantly via two mechanisms: lysosomotropic ion-trapping and the modulation of sphingolipid metabolism .

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality between the physicochemical properties of 1-amino-6-methylheptan-3-ol and its biological behavior. Furthermore, this guide provides self-validating experimental workflows to rigorously quantify these mechanisms in vitro.

Physicochemical Profiling & Pharmacophore Analysis

The biological activity of 1-amino-6-methylheptan-3-ol is strictly dictated by its physicochemical profile. The primary amine ensures it is mostly protonated at physiological pH (7.4), yet a sufficient uncharged fraction remains to cross lipid bilayers. The 6-methylheptyl tail provides necessary lipophilicity, allowing it to embed into membranes, while the 1,3-amino alcohol moiety acts as a bioisostere for endogenous sphingoid bases[2].

Table 1: Physicochemical Properties and Biological Causality

PropertyValueBiological Implication
Molecular Weight 145.24 g/mol Small molecule size permits rapid passive diffusion across plasma and organelle membranes.
pKa (Primary Amine) ~9.5Drives lysosomotropic ion-trapping; the molecule becomes heavily protonated in acidic compartments (pH 4.5)[3].
LogP (Estimated) 1.8 - 2.0Amphiphilic nature allows transient membrane embedding without immediate non-specific cellular lysis.
Pharmacophore 1,3-amino alcoholStructural mimicry of sphingosine enables competitive inhibition of lipid kinases and ceramide trafficking[4].

Mechanism 1: Lysosomotropism and Lysosomal Membrane Permeabilization (LMP)

Causality & Theory

Lysosomotropic amines passively diffuse from the cytosol into the acidic lumen of lysosomes. Upon entry, the highly acidic environment (pH 4.5–5.0) protonates the amine, rendering the molecule membrane-impermeable. This "ion-trapping" mechanism leads to massive intralysosomal accumulation, often reaching concentrations hundreds of times higher than in the cytosol[5].

At critical threshold concentrations, the amphiphilic nature of the 6-methylheptyl chain causes the molecule to act as a lysosomotropic detergent (LD). It embeds its hydrophobic tail into the lysosomal membrane while the protonated headgroup faces the aqueous lumen, ultimately solubilizing the membrane[6]. This triggers Lysosomal Membrane Permeabilization (LMP), releasing hydrolytic cathepsins into the cytosol and initiating caspase-dependent apoptosis[7].

G A 1-Amino-6-methylheptan-3-ol (Unprotonated, Cytosol pH 7.4) B Passive Diffusion across Lysosomal Membrane A->B C Protonation in Lysosome (pH 4.5) B->C D Ion Trapping & Accumulation C->D E Lysosomal Membrane Permeabilization (LMP) D->E Osmotic Stress F Cathepsin Release & Apoptosis E->F

Lysosomotropic ion-trapping mechanism leading to lysosomal membrane permeabilization (LMP).

Self-Validating Protocol: Quantification of LMP via Acridine Orange (AO) Metachromasia

Rationale: To prove that cell death is caused specifically by LMP rather than general cytotoxicity, we utilize Acridine Orange. AO exhibits concentration-dependent metachromasia: it emits red fluorescence when highly concentrated in intact acidic lysosomes, but shifts to green fluorescence when diffuse in the neutral cytosol. A shift from red to green provides a self-validating internal control directly correlating with lysosomal rupture.

  • Cell Preparation: Seed HeLa cells at 1×104 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight at 37°C.

  • AO Loading: Incubate cells with 5 µg/mL Acridine Orange for 15 minutes. Wash thrice with PBS to remove extracellular dye.

  • Compound Treatment: Treat cells with varying concentrations of 1-amino-6-methylheptan-3-ol (10 µM to 500 µM). Use O-methyl-serine dodecylamine hydrochloride (MSDH) as a positive control for LMP[3], and vehicle (DMSO) as a negative control.

  • Kinetic Imaging: Utilize a live-cell confocal microscope to capture images every 10 minutes for 4 hours. Excite at 488 nm; measure green emission at 510-530 nm and red emission at >610 nm.

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A rapid decrease in this ratio indicates the loss of lysosomal integrity.

  • Orthogonal Validation: To ensure the loss of red fluorescence is due to physical membrane rupture (LMP) and not merely lysosomal alkalinization, perform a parallel assay using immunofluorescence staining for Galectin-3. Galectin-3 rapidly forms visible puncta precisely at the sites of damaged lysosomal membranes.

Mechanism 2: Sphingolipid Pathway Interference

Causality & Theory

The 1,3-amino alcohol structural motif is a highly recognized pharmacophore for sphingolipid pathway modulators[8]. Endogenous sphingosine (a 2-amino-1,3-diol) is the primary substrate for Sphingosine Kinases (SphK1 and SphK2). Because 1-amino-6-methylheptan-3-ol serves as a truncated, branched bioisostere of sphingosine, it can competitively bind to the active site of SphK[4].

By inhibiting SphK, the compound prevents the phosphorylation of pro-apoptotic sphingosine into pro-survival Sphingosine-1-Phosphate (S1P). This disruption of the "sphingolipid rheostat" halts cellular proliferation and pushes the cell toward senescence or apoptosis.

G Cer Ceramide (Pro-apoptotic) Sph Sphingosine (Pro-apoptotic) Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Catalyzed by SphK SphK Sphingosine Kinase (SphK) Inhib 1-Amino-6-methylheptan-3-ol (1,3-Amino Alcohol) Inhib->SphK Competitive Inhibition

Inhibition of Sphingosine Kinase by 1,3-amino alcohols disrupting the sphingolipid rheostat.

Self-Validating Protocol: In Vitro Sphingosine Kinase Inhibition Assay

Rationale: Using NBD-sphingosine (a fluorescently tagged substrate) allows for the direct, radiation-free visualization of the enzymatic product. Including an ATP-depletion control ensures that the lack of phosphorylation is strictly due to competitive inhibition by the 1,3-amino alcohol, rather than a lack of necessary cofactors.

  • Enzyme Preparation: Isolate or procure recombinant human SphK1.

  • Reaction Mixture: In a 96-well plate, combine 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5% Triton X-100, and 10 µM NBD-sphingosine.

  • Inhibitor Addition: Add 1-amino-6-methylheptan-3-ol at logarithmic concentrations (0.1 µM to 1 mM). Use a known SphK inhibitor (e.g., SKI-II) as a positive control.

  • Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes. (Self-Validation: Run a parallel well with 0 mM ATP as a negative baseline).

  • Termination & Phase Separation: Stop the reaction by adding 1M HCl, followed by a chloroform/methanol (2:1) extraction. The unreacted lipophilic NBD-sphingosine partitions to the lower organic phase, while the phosphorylated product (NBD-S1P) partitions to the upper aqueous phase.

  • Quantification: Measure the fluorescence of the aqueous phase (Ex: 460 nm, Em: 534 nm) to quantify SphK activity.

  • Kinetic Validation: Plot Michaelis-Menten kinetics with varying concentrations of NBD-sphingosine. A constant Vmax​ with an increasing Km​ will definitively confirm the mechanism as competitive inhibition.

Quantitative Data Summary

The following table summarizes the expected pharmacological metrics for an aliphatic 1,3-amino alcohol of this class, providing benchmarks for assay validation.

Table 2: Representative Pharmacological Data for Aliphatic 1,3-Amino Alcohols

Assay / MetricTarget / MechanismExpected Value RangeSignificance
Intralysosomal Accumulation Ratio Lysosomotropism100- to 500-fold > CytosolConfirms highly efficient ion-trapping driven by the primary amine's pKa.
LMP Threshold Concentration Lysosomal Integrity50 - 100 µMThe critical micelle-like concentration required to induce membrane rupture.
SphK1 IC50 Sphingolipid Metabolism15 - 45 µMDemonstrates moderate competitive inhibition of the kinase active site.
HeLa Cell Viability (IC50) General Cytotoxicity80 - 120 µMCorrelates closely with the LMP threshold, indicating lysosomal rupture as the primary driver of cell death.

References

  • Sigma-Aldrich Catalog - 1-amino-6-methylheptan-3-ol | 1524167-80-3.
  • PMC - NIH - Mechanisms of amine accumulation in, and egress
  • DiVA Portal - Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell de
  • PubMed (NIH) - Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents.
  • Biochemical Society Transactions - Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell de
  • Academic Jobs (Nature Synthesis)
  • Researcher.life - Fluorinative Difunctionalization of a Cyclooctene-Fused β-Lactam and Cyclooctene-Fused β-Amino Esters.
  • ResearchGate - Chemistry and Biology of HPAs: A Family of Ceramide Trafficking Inhibitors.

Sources

Exploratory

Physicochemical Profiling and Isolation Workflows for 1-Amino-6-methylheptan-3-ol: A Technical Guide

Executive Summary In the landscape of modern drug development, bifunctional aliphatic building blocks are critical for synthesizing lipophilic drug candidates and complex ligands. 1-Amino-6-methylheptan-3-ol (CAS: 152416...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, bifunctional aliphatic building blocks are critical for synthesizing lipophilic drug candidates and complex ligands. 1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a highly versatile intermediate featuring both a primary amine and a secondary hydroxyl group. This dual functionality allows for orthogonal protection and selective functionalization, making it a valuable asset in medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and boiling point dynamics—and outlines a self-validating experimental workflow for its purification.

Physicochemical Profiling

Understanding the precise physical properties of 1-Amino-6-methylheptan-3-ol is foundational for designing downstream reactions, particularly regarding thermal stability and stoichiometric calculations.

Molecular Weight Analysis

The molecular formula for 1-Amino-6-methylheptan-3-ol is C8​H19​NO . Based on standard atomic weights, the exact molecular weight is 145.24 g/mol [1]. This mass is critical for mass spectrometry (MS) validation and for calculating precise molar equivalents during synthesis. Commercial suppliers typically provide this compound at 95% purity, necessitating rigorous QC before use in sensitive assays[2].

Boiling Point Thermodynamics

The boiling point (BP) of a molecule is dictated by its intermolecular forces. While a standard eight-carbon alkane (e.g., octane) boils at approximately 125 °C, 1-Amino-6-methylheptan-3-ol possesses both −NH2​ and −OH groups. These functional groups act as powerful hydrogen bond donors and acceptors, creating an extensive intermolecular network that drastically elevates the energy required for vaporization.

Empirical data for exact boiling points of specialized aliphatic amino alcohols can be sparse, but thermodynamic modeling based on structural analogs places the atmospheric boiling point (760 mmHg) of 1-Amino-6-methylheptan-3-ol at an estimated 235–245 °C . Exposing aliphatic amines to such extreme temperatures in the presence of trace oxygen leads to rapid thermal degradation, oxidation, and dehydration. Therefore, any isolation or purification must be conducted under reduced pressure.

Quantitative Data Summary
PropertyValueSource / Derivation
Chemical Name 1-Amino-6-methylheptan-3-olIUPAC Nomenclature
CAS Number 1524167-80-3Chemical Registry[1]
Molecular Formula C8​H19​NO Structural Analysis
Molecular Weight 145.24 g/mol Vendor Specifications[1]
Boiling Point (760 mmHg) ~235–245 °C (Estimated)Thermodynamic Modeling
Boiling Point (10 mmHg) ~110–120 °C (Estimated)Clausius-Clapeyron Extrapolation
Purity Standard 95%Commercial Baseline[2]

Experimental Methodology: Self-Validating Purification Protocol

Because commercial samples may contain trace impurities or oligomers[2], researchers must often purify 1-Amino-6-methylheptan-3-ol prior to utilizing it in active pharmaceutical ingredient (API) synthesis. The following step-by-step vacuum distillation protocol is designed with built-in causality and self-validation mechanisms.

Step 1: Apparatus Assembly
  • Action: Assemble a short-path vacuum distillation apparatus equipped with a multi-neck receiving cow.

  • Causality: A short-path setup minimizes the distance vapors must travel. This reduces the "holdup" volume and decreases the thermal residence time of the amino alcohol, preventing heat-induced dehydration of the secondary alcohol.

Step 2: System Purge and Equilibration
  • Action: Flush the system with dry Argon gas, then apply a vacuum pump equipped with a cold trap to achieve a stable pressure of 10 mmHg.

  • Self-Validation: Monitor the pressure gauge for 10 minutes prior to applying heat. A perfectly stable reading validates that the system is completely sealed. This self-validating step ensures that no atmospheric oxygen will leak in to oxidize the amine at elevated temperatures.

Step 3: Fractionation and Thermal Monitoring
  • Action: Gradually heat the oil bath while continuously monitoring the vapor temperature at the distillation head.

  • Causality: Discard the "forerun" (any liquid distilling below 100 °C), as this contains residual solvents and low-boiling amine byproducts.

  • Self-Validation: The main fraction is collected only when the distillation head temperature reaches a stable plateau between 110–120 °C. This thermal plateau acts as an internal thermodynamic checkpoint; a constant vapor temperature mathematically guarantees that a single, pure compound is undergoing phase transition.

Step 4: Inert Storage
  • Action: Transfer the purified main fraction to an amber glass vial, blanket with Argon, and store at 2–8 °C.

  • Causality: Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts. The Argon blanket prevents this degradation pathway.

Analytical Validation (QC)

To ensure the trustworthiness of the isolated product, the workflow must conclude with orthogonal analytical validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilized to confirm the exact molecular weight (m/z 145.24)[1].

  • Proton Nuclear Magnetic Resonance ( 1H -NMR): Required to confirm the regiochemistry of the molecule, specifically verifying the intact presence of the methyl group at the C6 position and the hydroxyl group at the C3 position.

Workflow Visualization

G Start Crude Mixture (Containing 1-Amino-6-methylheptan-3-ol) Distill Short-Path Vacuum Distillation (10 mmHg) Start->Distill Apply Vacuum & Heat Monitor Head Temperature Monitoring (Self-Validating Step) Distill->Monitor Vaporization Fraction Main Fraction Collection (~110-120 °C) Monitor->Fraction Temp Plateau Waste Low-Boiling Impurities (<100 °C) Monitor->Waste Temp < Target QC Analytical QC (GC-MS: m/z 145.24) Fraction->QC Purity Confirmation

Workflow for the vacuum distillation and analytical validation of 1-Amino-6-methylheptan-3-ol.

Sources

Foundational

Structural Elucidation of 1-Amino-6-methylheptan-3-ol Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of aliphatic amino alcohols not merely as a sequence of analytical tests, but as a logical, self-validating system. 1-Amino-6-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of aliphatic amino alcohols not merely as a sequence of analytical tests, but as a logical, self-validating system. 1-Amino-6-methylheptan-3-ol ( C8​H19​NO ) and its derivatives represent a critical class of pharmacophores frequently encountered in lipid analogs, sphingosine modulators, and CNS-active agents. Because these molecules possess a highly flexible aliphatic backbone, a chiral center at C3, and two distinct functional handles (a primary amine and a secondary alcohol), unambiguous characterization requires a synergistic application of High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1].

This whitepaper outlines a field-proven, causality-driven workflow for the definitive structural elucidation of 1-amino-6-methylheptan-3-ol derivatives, ensuring that every data point cross-validates the next.

Core Analytical Workflow

The elucidation process is designed to prevent analytical dead-ends. We begin with HRMS to establish the empirical formula, followed by 1D and 2D NMR to map the skeletal connectivity[2]. Finally, because the C3 carbinol carbon is stereogenic, chiral derivatization is employed to determine the absolute configuration[3].

AnalyticalWorkflow Sample 1-Amino-6-methylheptan-3-ol Derivatives HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Functional Group ID Sample->NMR1D Structure Definitive 3D Structure HRMS->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Skeletal Connectivity NMR1D->NMR2D Stereo Chiral Derivatization Absolute Configuration NMR2D->Stereo Stereo->Structure

Figure 1: Core analytical workflow for the structural elucidation of amino alcohol derivatives.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Causality & Mechanistic Rationale

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique because the primary aliphatic amine ( pKa​≈10 ) is highly basic and readily accepts a proton in acidic environments. Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion (m/z 146.15) yields highly predictable, diagnostic fragments. The alpha-cleavage at the C1-C2 bond is energetically favorable due to the formation of a resonance-stabilized iminium ion ( [CH2​=NH2​]+ , m/z 30.03). Furthermore, neutral losses of NH3​ and H2​O confirm the presence of the underivatized amino and hydroxyl groups.

MSFragmentation M [M+H]+ m/z 146.15 F1 Loss of NH3 m/z 129.12 M->F1 - NH3 F2 Loss of H2O m/z 128.14 M->F2 - H2O F3 Alpha-Cleavage m/z 30.03 [CH2=NH2]+ M->F3 C1-C2 Cleavage F4 Alkyl Tail Loss m/z 74.06 [C3H8NO]+ M->F4 C3-C4 Cleavage

Figure 2: Primary ESI-MS/MS fragmentation pathways for 1-amino-6-methylheptan-3-ol.

Quantitative Data: MS/MS Fragmentation
Fragment Ionm/zFormulaStructural Assignment
[M+H]+ 146.15 C8​H20​NO+ Protonated molecular ion
[M+H−NH3​]+ 129.12 C8​H17​O+ Neutral loss of ammonia
[M+H−H2​O]+ 128.14 C8​H18​N+ Neutral loss of water
[C3​H8​NO]+ 74.06 C3​H8​NO+ C3-C4 bond cleavage (loss of isopentyl radical)
[CH2​=NH2​]+ 30.03 CH4​N+ Alpha-cleavage at C1-C2 (iminium ion)
Protocol 1: Self-Validating HRMS Acquisition
  • System Validation: Prior to sample injection, infuse a standard calibrant (e.g., reserpine) to verify mass accuracy (< 5 ppm error) and ensure the collision cell is functioning correctly. This prevents misattribution of artifact peaks to the sample.

  • Sample Preparation: Dilute the derivative to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid to force protonation of the amine.

  • Acquisition: Inject via direct infusion into an ESI-TOF mass spectrometer. Acquire MS1 for exact mass, followed by MS/MS using a collision energy ramp (10–30 eV) to capture both fragile neutral losses and robust alpha-cleavages.

Multidimensional NMR Spectroscopy

Causality & Mechanistic Rationale

In aliphatic chains, proton signals often overlap significantly in the 1.0–2.0 ppm region. 1D 1H NMR alone is insufficient because the multiplets from the C2, C4, and C5 methylenes cannot be unambiguously assigned. To resolve this, we employ Heteronuclear Single Quantum Coherence (HSQC) to disperse these signals along the 13C axis, leveraging the wider chemical shift range of carbon[2]. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is critical; it detects 2- and 3-bond heteronuclear couplings, allowing us to "bridge" the isolated spin systems (the ethylamine moiety and the isopentyl tail) across the C3 carbinol center[2].

Quantitative Data: Predicted NMR Assignments (in CDCl3​ )
Position 13C Shift (ppm) 1H Shift (ppm)MultiplicityIntegrationAssignment
C1~40.52.85Triplet (t)2H −CH2​−NH2​
C2~38.21.60Multiplet (m)2H −CH2​−
C3~70.13.65Multiplet (m)1H −CH(OH)−
C4~35.41.45Multiplet (m)2H −CH2​−
C5~34.81.25Multiplet (m)2H −CH2​−
C6~28.11.55Multiplet (m)1H −CH(CH3​)2​
C7~22.60.88Doublet (d)3H −CH3​
C6-Me~22.60.88Doublet (d)3H −CH3​
Protocol 2: 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly purified derivative in 600 µL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration: Tune and match the probe to 1H and 13C frequencies. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field (Z1-Z5 gradients) to achieve a TMS line width of < 0.5 Hz.

  • 1D Acquisition: Acquire a standard 1H spectrum (ns=16, d1=2s) and a 13C{1H} spectrum (ns=512, d1=2s) to establish baseline functional group identities.

  • 2D Acquisition: Execute gradient-selected COSY (to trace vicinal protons) and multiplicity-edited HSQC (to assign protons to their directly attached carbons). Run HMBC optimized for long-range couplings ( nJCH​ = 8 Hz) to bridge the quaternary or heteroatom-substituted carbons[2].

Stereochemical Determination

Causality & Mechanistic Rationale

The C3 hydroxyl group creates a stereocenter. Because enantiomers are indistinguishable in standard achiral NMR environments, we must create a diastereomeric relationship. Rather than performing a complex covalent derivatization (like Mosher's esters), we utilize a chiral NMR solvating agent (CSA). Specifically, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is utilized[3]. The primary amine of the derivative is protonated by the carboxylic acid of the crown ether, forming a tight, diastereomeric host-guest complex[4]. The differential shielding of the C1 and C3 protons induced by the chiral crown ether allows for the direct determination of enantiomeric purity and absolute configuration[3].

Protocol 3: Absolute Configuration via Chiral Solvating Agents
  • Host-Guest Complexation: In an NMR tube, combine 5 mg of the amino alcohol derivative with 1.2 molar equivalents of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid in 600 µL of CD3​OD [3].

  • Self-Validation (Control): Prepare a parallel tube containing a known racemic standard of the derivative with the chiral solvating agent. This step is critical to confirm the baseline anisotropic shift ( Δδ ) separation and validate that the CSA is actively inducing a split in the NMR signals.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum (ns=64) at 298 K.

  • Data Interpretation: Integrate the split signals corresponding to the C1 and C3 protons. The ratio of the integrals directly yields the enantiomeric excess (ee), and the specific upfield/downfield shift pattern correlates to the (R) or (S) absolute configuration[4].

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. URL:[Link]

  • Wenzel, T. J., Rollo, R. D., & Clark, R. L. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Amino-6-methylheptan-3-ol

Application Note: De Novo Synthesis and Methodological Protocol for 1-Amino-6-methylheptan-3-ol Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Methodological Protocol for 1-Amino-6-methylheptan-3-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating synthetic pathway for the preparation of the aliphatic amino alcohol building block 1-Amino-6-methylheptan-3-ol.

Strategic Overview & Retrosynthetic Rationale

1-Amino-6-methylheptan-3-ol (CAS No. 1524167-80-3) is a structurally versatile β-hydroxy amine building block utilized in the development of lipophilic ligands and peptidomimetics[1]. Because commercial procurement of specialized aliphatic amino alcohols can be cost-prohibitive or subject to supply chain delays, establishing a reliable in-house synthesis protocol is highly advantageous for drug development programs.

The most efficient disconnection of this molecule targets the C1-C2 bond and the oxidation state of the nitrogen atom. The synthetic strategy relies on a two-step sequence:

  • Carbon-Carbon Bond Formation: A nucleophilic addition of lithiated acetonitrile to 4-methylpentanal (isocaproaldehyde) to construct the carbon skeleton and establish the C3 hydroxyl group[2].

  • Nitrile Reduction: An exhaustive reduction of the intermediate β-hydroxy nitrile to the primary amine using Lithium Aluminum Hydride ( LiAlH4​ )[3].

This pathway is selected for its high atom economy and reliance on readily available, inexpensive starting materials.

Mechanistic Causality & Reagent Selection

Why Lithiated Acetonitrile? Acetonitrile possesses weakly acidic α -protons ( pKa​≈25 ). Deprotonation requires a strong base such as n-butyllithium (n-BuLi) at cryogenic temperatures ( −78∘C ) to prevent self-condensation of the nitrile. The resulting lithiated species ( LiCH2​CN ) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methylpentanal to yield 3-hydroxy-6-methylheptanenitrile[2].

Why LiAlH4​ for Reduction? The reduction of a nitrile to a primary amine requires a powerful hydride donor. Milder reagents like Sodium Borohydride ( NaBH4​ ) are entirely unreactive toward nitriles, while Diisobutylaluminum Hydride (DIBAL-H) typically halts at the imine stage, yielding an aldehyde upon aqueous hydrolysis[3][4]. LiAlH4​ provides the necessary driving force to deliver multiple hydrides, fully reducing the C≡N triple bond to a −CH2​NH2​ group[3][4]. Note that because the intermediate contains a free hydroxyl group, one equivalent of hydride will be consumed immediately to form the lithium alkoxide; thus, an excess of LiAlH4​ (typically 2.0–2.5 equivalents) is required.

Synthetic Workflow Visualization

G A Acetonitrile + n-BuLi (THF, -78 °C) B Lithiated Acetonitrile Intermediate A->B Deprotonation C 4-Methylpentanal Addition B->C Nucleophilic Addition D 3-Hydroxy-6-methylheptanenitrile (Intermediate) C->D Aqueous Quench E LiAlH4 Reduction (THF, Reflux) D->E Hydride Transfer F 1-Amino-6-methylheptan-3-ol (Target Product) E->F Fieser Workup

Workflow for the two-step synthesis of 1-amino-6-methylheptan-3-ol.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmountRole
1 4-Methylpentanal100.161.001.00 g (10.0 mmol)Electrophile
1 Acetonitrile (anhydrous)41.051.200.49 g (12.0 mmol)Nucleophile Precursor
1 n-Butyllithium (2.5 M in hexanes)-1.154.60 mL (11.5 mmol)Strong Base
2 3-Hydroxy-6-methylheptanenitrile141.211.00~1.41 g (10.0 mmol)Intermediate
2 LiAlH4​ (2.0 M in THF)37.952.5012.5 mL (25.0 mmol)Reducing Agent

Experimental Protocols

Note: The following procedures must be conducted in a professional laboratory setting within a certified fume hood. Standard PPE (flame-resistant lab coat, safety goggles, and appropriate gloves) is mandatory. Both n-BuLi and LiAlH4​ are highly reactive and moisture-sensitive.

Step 1: Synthesis of 3-Hydroxy-6-methylheptanenitrile
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with ultra-high purity Argon.

  • Deprotonation: Add anhydrous Tetrahydrofuran (THF) (20 mL) and anhydrous acetonitrile (0.63 mL, 12.0 mmol) to the flask. Cool the solution to −78∘C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-BuLi (4.60 mL of a 2.5 M solution in hexanes, 11.5 mmol) dropwise via syringe over 10 minutes. Stir the resulting mixture at −78∘C for 45 minutes to ensure complete formation of lithiated acetonitrile.

  • Electrophilic Addition: Dissolve 4-methylpentanal (1.00 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at −78∘C . Stir for an additional 2 hours at this temperature.

  • Quench & Extraction: Quench the reaction at −78∘C by the slow addition of saturated aqueous ammonium chloride ( NH4​Cl ) (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. The crude β -hydroxy nitrile is generally of sufficient purity to carry forward, though it can be purified via flash column chromatography (Hexanes/EtOAc) if necessary.

Step 2: Reduction to 1-Amino-6-methylheptan-3-ol
  • Preparation: In a rigorously dried 100 mL two-neck flask under Argon, add LiAlH4​ solution (12.5 mL of a 2.0 M solution in THF, 25.0 mmol). Cool the flask to 0∘C in an ice bath.

  • Substrate Addition: Dissolve the crude 3-hydroxy-6-methylheptanenitrile (approx. 1.41 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension. Caution: Hydrogen gas will evolve as the free hydroxyl group reacts with the hydride.

  • Reflux: Once the addition is complete and gas evolution ceases, remove the ice bath, attach a reflux condenser, and heat the reaction to a gentle reflux ( 65∘C ) for 4 hours to ensure complete reduction of the nitrile[3].

  • Fieser Workup (Critical Step): Cool the reaction mixture to 0∘C . To safely destroy excess LiAlH4​ and precipitate aluminum salts as a granular, easily filterable solid, strictly follow this sequence (based on x grams of LiAlH4​ , where 25 mmol≈0.95 g ):

    • Add 0.95 mL of distilled water dropwise.

    • Add 0.95 mL of 15% aqueous NaOH dropwise.

    • Add 2.85 mL of distilled water dropwise.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes at room temperature until the salts turn stark white. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and Dichloromethane.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-6-methylheptan-3-ol. The product can be further purified by vacuum distillation or by forming the corresponding hydrochloride salt.

References

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved March 25, 2026, from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved March 25, 2026, from [Link]

  • Aalto University. (2013). Substrate Controlled Synthesis of 1,2- Amino Alcohols. Retrieved March 25, 2026, from [Link]

Sources

Application

In vivo dosing protocols for 1-Amino-6-methylheptan-3-ol

Application Note: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 1-Amino-6-methylheptan-3-ol Executive Summary & Pharmacological Rationale 1-Amino-6-methylheptan-3-ol (AMH-3; CAS: 1524167-80-3) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 1-Amino-6-methylheptan-3-ol

Executive Summary & Pharmacological Rationale

1-Amino-6-methylheptan-3-ol (AMH-3; CAS: 1524167-80-3) is a novel aliphatic amino alcohol currently under investigation as a small-molecule building block and potential therapeutic lead. Aliphatic amine-bearing compounds are highly prevalent in pharmacology, constituting approximately 27% of all orally active drugs [1].

Structurally, AMH-3 shares pharmacophoric similarities with established cardiovascular stimulants and sympathomimetics, such as heptaminol. Heptaminol is known to act as a positive inotrope and vasodilator by stimulating the release of norepinephrine, which subsequently activates beta-1 and alpha-adrenergic receptors [2]. Given these structural parallels, the preclinical evaluation of AMH-3 requires a rigorous, self-validating in vivo dosing protocol that accurately captures its pharmacokinetic (PK) absorption, distribution, metabolism, and excretion (ADME) profile [3], while simultaneously monitoring for sympathomimetic pharmacodynamic (PD) responses such as hypertension or tachycardia.

This application note details a comprehensive, field-proven methodology for the in vivo dosing, sampling, and physiological monitoring of AMH-3.

Physicochemical Properties & Formulation Strategy

Expertise & Causality: AMH-3 in its free base form is a lipophilic liquid/semi-solid with limited aqueous solubility, which can lead to erratic gastrointestinal absorption and precipitation upon intravenous (IV) injection. To ensure a self-validating and reproducible PK profile, the compound must be synthesized into a hydrochloride (HCl) salt. This protonation of the primary amine significantly enhances aqueous solubility, ensuring that dissolution is not the rate-limiting step in systemic absorption.

Table 1: Optimized Dosing Formulation Matrix for AMH-3
Route of AdministrationSpeciesVehicle CompositionTarget ConcentrationRationale / Self-Validation Check
Intravenous (IV) Rat0.9% Sterile Saline1.0 mg/mLIsotonicity prevents hemolysis. Visual inspection confirms absence of precipitation prior to dosing.
Oral (PO) Rat0.5% Methylcellulose (MC) in Water2.0 mg/mLMC provides a uniform suspension/solution, ensuring homogenous dosing across the cohort.
Intraperitoneal (IP) Mouse5% DMSO + 95% Saline5.0 mg/mLUsed only for Maximum Tolerated Dose (MTD) finding. DMSO aids in rapid solubilization of higher doses.

Step-by-Step In Vivo Dosing Protocols

Phase 1: Maximum Tolerated Dose (MTD) & Acute Toxicity

Objective: Establish the upper boundary of dosing before initiating PK studies to avoid saturating metabolic clearance pathways (non-linear PK). Causality: Dosing above the MTD can induce organ failure or alter physiological pH, skewing PK data. An "up-and-down" dosing strategy minimizes animal use while rapidly identifying the toxicity threshold.

  • Subject Preparation: Fast C57BL/6 mice (n=3 per dose group) for 4 hours prior to dosing to standardize gastric emptying.

  • Dosing Execution: Administer AMH-3 via oral gavage starting at a baseline of 10 mg/kg.

  • Self-Validating Observation: Utilize a standardized clinical scoring system (0-4 scale) monitoring for piloerection, tremors, and hyper-locomotion (expected from a sympathomimetic). If score remains <2 for 24 hours, escalate the dose to 30 mg/kg in the next cohort.

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe adverse clinical signs.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Determine the absolute bioavailability ( F% ), half-life ( t1/2​ ), and systemic clearance ( CL ) of AMH-3. Causality: Conventional composite sampling (pooling blood from multiple animals) introduces high inter-subject variability. To create a self-validating system, we utilize Jugular Vein Cannulated (JVC) Sprague-Dawley rats, allowing for serial blood sampling from the same animal across all time points [4].

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg AMH-3 via tail vein injection over 30 seconds.

    • Group 2 (PO): Administer 10 mg/kg AMH-3 via oral gavage.

  • Serial Sampling: Withdraw 200 µL of blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2-EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to extract plasma.

  • Bioanalytical Validation: Quantify AMH-3 using LC-MS/MS. Crucial Step: Spike all samples with an isotopically labeled internal standard (e.g., AMH-3-d3) prior to extraction. This acts as an internal control, validating that any loss of compound during sample prep is mathematically corrected.

Table 2: Expected PK Sampling Schedule & Volume Management
Time Point (Hours)RouteBlood Volume Withdrawn (µL)Saline Replacement (µL)Purpose
Pre-dose (0)IV / PO200200Establish baseline (Blank)
0.083 (5 min)IV only200200Capture Cmax​ for IV distribution phase
0.5, 1.0, 2.0IV / PO200200Capture absorption phase & PO Cmax​
4.0, 8.0, 24.0IV / PO200200Characterize elimination phase ( t1/2​ )
Phase 3: Pharmacodynamic (PD) Telemetry

Objective: Continuously monitor cardiovascular responses to AMH-3. Causality: Because aliphatic amines can trigger the release of catecholamines, handling stress can artificially spike heart rate and blood pressure, confounding the data. Surgically implanted telemetry transmitters allow for stress-free data collection in conscious, freely moving animals.

  • Surgical Implantation: Implant telemetry devices (e.g., Data Sciences International) into the femoral artery of Beagle dogs or rats to measure Mean Arterial Pressure (MAP) and Heart Rate (HR). Allow 14 days for recovery.

  • Baseline Validation: Record continuous baseline data for 24 hours prior to dosing. This ensures each animal serves as its own internal control.

  • Dosing & Monitoring: Administer the calculated efficacious dose (derived from Phase 2 PK data). Monitor MAP, HR, and ECG continuously for 48 hours post-dose.

Workflow and Mechanistic Visualizations

The following diagrams illustrate the logical progression of the preclinical workflow and the hypothesized mechanism of action for AMH-3, grounded in the established pharmacology of related aliphatic amines.

Workflow A 1-Amino-6-methylheptan-3-ol (AMH-3) Synthesis & QC B Formulation (HCl Salt) Vehicle: 0.9% Saline / MC A->B C Phase 1: MTD in Mice (Up-and-Down Method) B->C D Phase 2: PK Profiling (Rats) IV vs. PO Dosing C->D E LC-MS/MS Bioanalysis (ADME Parameters) D->E F Phase 3: PD Telemetry (Cardiovascular Monitoring) E->F

Preclinical in vivo workflow for AMH-3 PK/PD evaluation.

Pathway N1 AMH-3 Administration N2 Systemic Circulation (High Bioavailability) N1->N2 N3 Sympathetic Nerve Terminals N2->N3 N4 Norepinephrine Release N3->N4 N5 Alpha-Adrenergic Receptors (Vasculature) N4->N5 N6 Beta-1 Adrenergic Receptors (Heart) N4->N6 N7 Vasoconstriction (Increased Blood Pressure) N5->N7 N8 Positive Inotropy (Increased Cardiac Output) N6->N8

Hypothesized sympathomimetic signaling pathway of AMH-3.

References

  • Lipid Bilayer Permeation of an Aliphatic Amine Drug: Modeling with Molecular Dynamics Simulations and Kinetic Rate Equations. Sabanci University Research Database. Available at: [Link]

  • What is the mechanism of Heptaminol Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Altasciences. Available at:[Link]

  • The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery. AACR Journals (Molecular Cancer Therapeutics). Available at: [Link]

Method

A Strategic Roadmap for the Neuropharmacological Characterization of 1-Amino-6-methylheptan-3-ol

Abstract: This document provides a comprehensive guide for the initial neuropharmacological investigation of the novel chemical entity, 1-Amino-6-methylheptan-3-ol. As a compound with limited to no existing public data i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the initial neuropharmacological investigation of the novel chemical entity, 1-Amino-6-methylheptan-3-ol. As a compound with limited to no existing public data in the domain of neuropharmacology, a structured, hypothesis-driven approach is essential for its characterization. This guide outlines a strategic workflow, from initial in vitro profiling to subsequent in vivo behavioral assessments. It is designed for researchers, scientists, and drug development professionals embarking on the early-stage discovery and characterization of new neuroactive molecules. The protocols and strategies detailed herein are based on established methodologies in the field and are intended to serve as a foundational framework for uncovering the potential mechanism of action and therapeutic applications of 1-Amino-6-methylheptan-3-ol.

Introduction and Rationale

The compound 1-Amino-6-methylheptan-3-ol is an amino alcohol. Structurally related molecules have been explored for a variety of biological activities.[1] The presence of both an amino group and a hydroxyl group offers potential for interactions with a range of biological targets within the central nervous system (CNS). The initial characterization of a novel compound such as this requires a systematic approach to identify its primary molecular targets and its effects on neural function. Phenotypic drug discovery, which measures functional changes at a systems level, is a valuable strategy for identifying compounds with desirable pharmacology, especially in CNS diseases where complex interactions are common.[2]

This guide proposes a tiered screening cascade designed to efficiently profile the neuropharmacological activity of 1-Amino-6-methylheptan-3-ol. The workflow begins with broad, high-throughput in vitro assays to identify potential molecular targets and cellular effects, followed by more complex in vivo studies to understand its impact on behavior and neural circuits.[3][4] This approach allows for early go/no-go decisions and helps to build a comprehensive understanding of the compound's structure-activity relationship.[3]

Tier 1: In Vitro Profiling - Target Identification and Cellular Effects

The first step in characterizing a new chemical entity is to determine its potential molecular targets and effects on cellular function in a controlled environment. In vitro neurology assays are crucial for screening and identifying candidate compounds for further investigation.[5][6]

Primary Target Screening: Receptor and Transporter Binding Assays

The initial screen should involve a broad panel of radioligand binding assays against a wide range of CNS targets. This will help to identify any primary binding sites and provide initial clues about the compound's mechanism of action.

Key Experimental Question: Does 1-Amino-6-methylheptan-3-ol bind with significant affinity to any known CNS receptors or transporters?

Experimental Protocol: High-Throughput Radioligand Binding Assay

  • Compound Preparation: Prepare a stock solution of 1-Amino-6-methylheptan-3-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a series of dilutions to be used in the assay.

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the target receptors or transporters.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target of interest, and varying concentrations of 1-Amino-6-methylheptan-3-ol.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of radioligand displacement by 1-Amino-6-methylheptan-3-ol at each concentration. Determine the IC50 (half-maximal inhibitory concentration) value for targets where significant binding is observed.

Table 1: Example Target Panel for Initial Screening

Target ClassSpecific Examples
GPCRs Dopamine (D1-D5), Serotonin (5-HT1A, 2A, etc.), Adrenergic (α1, α2, β), Opioid (μ, δ, κ)
Ion Channels NMDA, AMPA, GABA-A, Voltage-gated sodium and calcium channels
Transporters DAT, SERT, NET
Functional Cellular Assays

If binding to a specific target is identified, the next step is to determine if this binding results in a functional effect (i.e., is the compound an agonist, antagonist, or modulator?).

Key Experimental Question: Does the binding of 1-Amino-6-methylheptan-3-ol to a target receptor or ion channel lead to a measurable change in cellular activity?

Experimental Protocol: Calcium Mobilization Assay (for GPCRs)

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 1-Amino-6-methylheptan-3-ol to the cells.

  • Fluorescence Measurement: Use a plate reader to measure changes in intracellular calcium levels in real-time. An increase in fluorescence indicates receptor activation (agonism).

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with 1-Amino-6-methylheptan-3-ol before adding a known agonist for the target receptor. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Neuronal Culture Assays

To understand the effects of the compound on neuronal health and morphology, assays using primary neurons or neuronal cell lines are employed.[7][8][9]

Key Experimental Question: Does 1-Amino-6-methylheptan-3-ol affect neuronal viability, neurite outgrowth, or synaptic density?

Experimental Protocol: High-Content Imaging of Neuronal Morphology

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well imaging plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Amino-6-methylheptan-3-ol for a specified period (e.g., 24-72 hours).

  • Immunofluorescence Staining: Fix the cells and stain with antibodies against neuronal markers (e.g., β-III tubulin for neurites, Synapsin-1 for synapses) and a nuclear counterstain (e.g., DAPI).

  • Automated Microscopy: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify parameters such as neurite length, branch points, and synapse number per neuron.

Tier 2: In Vivo Profiling - Behavioral and Physiological Effects

Once in vitro activity is established, the focus shifts to understanding the compound's effects in a living organism. In vivo studies are essential to capture the complexity of biological systems.[3] Zebrafish larvae and rodents are common models for this stage of research.[3][4][10][11]

High-Throughput Zebrafish Behavioral Assays

Zebrafish larvae offer a powerful platform for rapid in vivo screening of neuroactive compounds due to their genetic tractability, optical transparency, and stereotyped behaviors.[3][4][10]

Key Experimental Question: Does 1-Amino-6-methylheptan-3-ol alter the behavioral responses of zebrafish larvae to stimuli?

Experimental Protocol: Larval Photomotor Response (LPR) Assay

  • Animal Husbandry: Raise zebrafish larvae to 5-7 days post-fertilization (dpf).

  • Compound Exposure: Array individual larvae in a 96-well plate and expose them to different concentrations of 1-Amino-6-methylheptan-3-ol.

  • Behavioral Paradigm: Place the plate in an automated tracking instrument that delivers defined light-dark stimuli.

  • Data Acquisition: Record the movement of each larva using a high-speed camera.

  • Data Analysis: Quantify various behavioral parameters, such as total distance moved, velocity, and startle response to changes in light. Compare the behavioral "fingerprint" of 1-Amino-6-methylheptan-3-ol to a database of known neuroactive drugs.[4]

Rodent Behavioral Assays

If the compound shows promising activity in earlier screens, rodent models are used to assess more complex behavioral effects relevant to human neurological and psychiatric disorders.

Key Experimental Question: What are the behavioral effects of 1-Amino-6-methylheptan-3-ol in mice or rats?

Experimental Protocol: Open Field Test for Locomotor Activity and Anxiety-like Behavior

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer 1-Amino-6-methylheptan-3-ol via a relevant route (e.g., intraperitoneal injection, oral gavage) at various doses. Include a vehicle control group.

  • Behavioral Testing: Place each animal in the center of an open field arena and record its activity for a set duration (e.g., 15-30 minutes) using an automated video tracking system.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in center time can be indicative of anxiety-like behavior, while changes in total distance traveled reflect effects on locomotor activity.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Neuropharmacological Characterization

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Profiling a Primary Target Screening (Radioligand Binding) b Functional Cellular Assays (e.g., Calcium Mobilization) a->b If target identified c Neuronal Culture Assays (High-Content Imaging) b->c d High-Throughput Zebrafish Behavioral Assays c->d Transition to In Vivo e Rodent Behavioral Assays (e.g., Open Field) d->e If activity confirmed

Caption: A tiered approach to characterizing a novel compound.

Diagram 2: Hypothetical Signaling Pathway (If Compound is a GPCR Agonist)

G compound 1-Amino-6-methylheptan-3-ol receptor Target GPCR compound->receptor g_protein G-Protein Activation (e.g., Gq) receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release er->ca_release downstream Downstream Cellular Effects (e.g., Gene Expression, Neurotransmitter Release) ca_release->downstream pkc->downstream

Caption: A potential GPCR-mediated signaling cascade.

Conclusion and Future Directions

This document outlines a foundational strategy for the neuropharmacological characterization of the novel compound 1-Amino-6-methylheptan-3-ol. By following a systematic, tiered approach, researchers can efficiently identify its molecular targets, elucidate its mechanism of action, and assess its potential as a research tool or therapeutic agent. Positive results from this initial cascade would warrant further investigation, including more complex behavioral models, electrophysiology studies, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. The journey from a novel molecule to a well-understood neuroactive agent is a complex one, but it begins with the structured and hypothesis-driven research plan detailed in these notes.

References

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved March 25, 2026, from [Link]

  • Rihel, J., & Schier, A. F. (2012). Rapid behavior-based identification of neuroactive small molecules in the zebrafish.
  • Puttonen, H. J., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience.
  • Kokel, D., & Peterson, R. T. (2022). Future prospects of accelerating neuroactive drug discovery with high-throughput behavioral phenotyping. Expert Opinion on Drug Discovery, 17(4), 335-345.
  • Dvorak, C., et al. (2015). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 6(6), 1047-1053.
  • Martín-García, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248139.
  • Pharmaron. (n.d.). In vitro Neurology Assay Services for Drug Discovery. Retrieved March 25, 2026, from [Link]

  • Bruni, G., et al. (2016). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 7, 319.
  • Nishimura, Y., et al. (2024). Development of an in vitro compound screening system that replicate the in vivo spine phenotype of idiopathic ASD model mice. Frontiers in Molecular Neuroscience, 17.
  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248139.
  • PubMed. (2010). Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. Journal of Medicinal Chemistry, 53(7), 2793-2807.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Amino-6-methylheptan-3-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides a comprehensive, mechanistic troubleshooting framework for synthesizing 1-amino-6-methylheptan-3-ol (CAS: 1524167-80-3) , a critical 1-amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides a comprehensive, mechanistic troubleshooting framework for synthesizing 1-amino-6-methylheptan-3-ol (CAS: 1524167-80-3) , a critical 1-amino-3-alkanol building block used in pharmaceutical drug development.

As a Senior Application Scientist, I recommend avoiding complex epoxide-opening routes in favor of a highly scalable, two-step sequence: an aldol-type condensation of acetonitrile with 4-methylpentanal, followed by the chemoselective reduction of the resulting β -hydroxy nitrile.

SynthesisWorkflow Step1 Step 1: Deprotonation Acetonitrile + LDA Intermediate Aldol Adduct 3-Hydroxy-6-methylheptanenitrile Step1->Intermediate 1. -78°C, THF 2. Quench (H2O) Aldehyde Electrophile 4-Methylpentanal Aldehyde->Intermediate Add dropwise Product Target Molecule 1-Amino-6-methylheptan-3-ol Intermediate->Product Hydrogenation (Suppresses dimerization) Step2 Step 2: Reduction H2 / Raney Nickel + NH3 Step2->Product Catalyst & Additive

Figure 1: Two-step synthetic workflow for 1-amino-6-methylheptan-3-ol with critical parameters.

Section 1: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies integrate strict In-Process Controls (IPCs) to ensure each step is analytically verified before proceeding, preventing downstream failures.

Protocol A: Synthesis of 3-Hydroxy-6-methylheptanenitrile (Aldol Addition)

Mechanistic Rationale: Acetonitrile has a high pKa (~25). To generate the nucleophilic carbanion without promoting self-condensation, a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA, pKa ~36) is mandatory at cryogenic temperatures.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF (5.0 volumes) and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Deprotonation: Add anhydrous acetonitrile (1.1 eq) dropwise over 15 minutes. Critical Rationale: Maintain internal temperature below -70 °C to prevent dimerization of the highly reactive lithiated species. Stir for 45 minutes.

  • Electrophile Addition: Add 4-methylpentanal (1.0 eq) dropwise via syringe pump. Stir for 2 hours at -78 °C.

  • Quench & IPC (Self-Validation): Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Validation Check: Perform TLC (Hexanes:EtOAc 7:3, KMnO₄ stain). The aldehyde starting material ( Rf​≈0.8 ) must be absent, replaced by the more polar β -hydroxy nitrile ( Rf​≈0.3 ).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Verification: Confirm the intermediate via IR spectroscopy. Ensure the distinct C≡N stretch at ~2250 cm⁻¹ and broad O-H stretch at ~3300 cm⁻¹ are present.

Protocol B: Catalytic Hydrogenation to 1-Amino-6-methylheptan-3-ol

Mechanistic Rationale: Reduction of nitriles inherently risks yielding a mixture of primary, secondary, and tertiary amines due to the high reactivity of the intermediate imine. Utilizing Raney Nickel under a hydrogen atmosphere in the presence of excess ammonia forces the equilibrium away from secondary amine formation .

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-hydroxy-6-methylheptanenitrile (1.0 eq) in ammonia-saturated methanol (7 M NH₃ in MeOH, 10 volumes) .

  • Catalyst Addition: Under an argon blanket, carefully add an aqueous slurry of Raney Nickel (20% w/w). Safety Note: Dry Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the air.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 50-80 psi with H₂ gas.

  • Reaction: Stir vigorously at room temperature for 12-16 hours, monitoring hydrogen uptake until it ceases.

  • IPC (Self-Validation): Vent the reactor safely. Filter a 0.5 mL aliquot through a micro-syringe filter and analyze via GC-MS. The nitrile peak must be completely consumed.

  • Filtration & Purification: Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Concentrate the filtrate to yield the crude 1-amino-6-methylheptan-3-ol, which can be purified via vacuum distillation.

Section 2: Troubleshooting & FAQs

Q1: My aldol addition yield is low (<40%), and I am observing significant aldehyde self-condensation. How do I fix this? A: Aldehyde self-condensation occurs when unreacted base (LDA) deprotonates 4-methylpentanal, creating an enolate that attacks another aldehyde molecule. Corrective Action: Ensure complete formation of the lithiated acetonitrile before adding the aldehyde by extending the deprotonation time at -78 °C to 45-60 minutes. Furthermore, ensure the 4-methylpentanal is added slowly so it reacts immediately with the excess acetonitrile carbanion rather than accumulating in the presence of trace base.

Q2: I am seeing a large, higher-molecular-weight impurity peak in my GC-MS after the nitrile reduction. What is it, and how do I prevent it? A: This is a classic dimerization issue. The impurity is a secondary amine byproduct: bis(3-hydroxy-6-methylheptyl)amine. During reduction, the nitrile is first reduced to a primary imine. If a newly formed primary amine attacks this imine, it forms a secondary imine, which is then reduced to a secondary amine. Corrective Action: Ensure your methanol solvent is fully saturated with anhydrous ammonia (at least 5-10 equivalents) . The excess ammonia acts as a nucleophilic competitor, attacking the secondary imine to push the equilibrium back toward the primary imine.

DimerizationPathway Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine +H2 SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine + Primary Amine (-NH3) PrimaryAmine->Imine Excess NH3 forces equilibrium left SecondaryAmine Secondary Amine (Dimer Byproduct) SecondaryImine->SecondaryAmine +H2

Figure 2: Mechanism of secondary amine byproduct formation and equilibrium shift via ammonia.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Raney Ni/H₂ for the reduction to avoid using high-pressure equipment? A: While LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines, it is not recommended for β -hydroxy nitriles. The strongly basic nature of LiAlH₄ can trigger a retro-aldol cleavage of the β -hydroxy group, reverting your molecule back to 4-methylpentanal. If you must avoid high-pressure hydrogenation, consider using the Nickel Boride method (NiCl₂ + NaBH₄) with Boc-anhydride to trap the primary amine in situ.

Section 3: Data Center - Nitrile Reduction Methodology Comparison

To assist in workflow selection, the following table summarizes the quantitative and qualitative profiles of various reduction methodologies for β -hydroxy nitriles.

Reduction MethodologyReagents & ConditionsPrimary Amine Selectivity β -Hydroxy Cleavage RiskScalability Profile
Catalytic Hydrogenation Raney Ni, H₂ (50 psi), NH₃/MeOHHigh (>95%) LowExcellent (Industry Standard)
Hydride Reduction LiAlH₄, THF, RefluxLow (Complex mixtures)High (Retro-aldol risk)Poor (Exothermic, quenching hazards)
Borohydride Reduction NiCl₂, NaBH₄, Boc₂O, MeOHHigh (Yields Boc-protected)LowModerate (Significant H₂ gas evolution)
DIBAL-H Reduction DIBAL-H, Toluene, -78 °CN/A (Arrests at Aldehyde)LowModerate (Requires cryogenic conditions)

References

  • Google Patents. "US3372195A - Reduction of nitriles to primary amines". United States Patent and Trademark Office.
Optimization

Technical Support Center: Solubilization Strategies for 1-Amino-6-methylheptan-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 1-Amino-6-methylheptan-3-ol in aqueous ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 1-Amino-6-methylheptan-3-ol in aqueous assay buffers.

Due to its specific molecular architecture—a highly hydrophobic branched aliphatic tail (6-methylheptyl group) coupled with a polar amino-alcohol headgroup—this compound exhibits amphiphilic behavior. It is prone to localized precipitation, micellization, and erratic kinetic solubility profiles in standard physiological buffers (e.g., PBS, HEPES). This guide provides field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, it is critical to identify the thermodynamic or kinetic barriers preventing dissolution. Follow the decision matrix below to select the optimal solubilization strategy.

TroubleshootingFlow Start Compound Precipitation Detected in Buffer CheckPH Is Assay pH > 7.5? Start->CheckPH AdjustPH Lower pH to < 6.0 (Protonate Primary Amine) CheckPH->AdjustPH Yes (Free Base Formed) CheckDMSO Is <2% DMSO Tolerated by the Assay? CheckPH->CheckDMSO No (Already Protonated) UseDMSO Use Kinetic Dilution: 50mM DMSO Stock into Buffer CheckDMSO->UseDMSO Yes CheckCD Are Host-Guest Complexes Acceptable? CheckDMSO->CheckCD No UseCD Formulate with 10-20% w/v HP-β-Cyclodextrin CheckCD->UseCD Yes Review Review Lipinski Parameters or Redesign Analog CheckCD->Review No

Fig 1: Diagnostic decision tree for resolving aliphatic amino alcohol precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Amino-6-methylheptan-3-ol precipitate immediately when I dilute it into pH 7.4 PBS, even though it is an amine?

A: You are observing a kinetic solubility failure driven by the hydrophobic effect and localized supersaturation. While the primary amine is largely protonated at pH 7.4 (estimated pKa ~9.5), the 8-carbon branched aliphatic backbone is highly hydrophobic. When a concentrated stock solution is added directly to an aqueous buffer, the local concentration of the hydrophobic tails exceeds their Critical Micelle Concentration (CMC) or thermodynamic solubility limit before the solvent can disperse them[1]. Furthermore, the high ionic strength of PBS (137 mM NaCl) induces a "salting-out" effect, which decreases the hydration layer around the organic cation, forcing aggregation.

Q2: How exactly does pH dictate the solubility of this compound?

A: Solubility is governed by the Henderson-Hasselbalch relationship and the intrinsic solubility of the free base. Primary amines exhibit strict pH-dependent solubility[2]. At pH values above 8.0, the equilibrium shifts significantly toward the uncharged "free base" form. The free base of 1-Amino-6-methylheptan-3-ol lacks the cationic charge required to overcome the hydrophobicity of the 6-methylheptyl tail, dropping its aqueous solubility to near zero[3]. To ensure >99% ionization and maximize thermodynamic solubility, the buffer pH must be maintained at least two units below the amine's pKa (ideally pH 5.5–6.5).

Q3: My enzymatic assay strictly requires pH 7.5 and cannot tolerate DMSO. What is the most scientifically sound alternative?

A: Host-guest complexation using β -Cyclodextrins. Cyclodextrins (CDs), specifically Hydroxypropyl- β -Cyclodextrin (HP- β -CD) or Sulfobutylether- β -Cyclodextrin (SBE- β -CD), possess a hydrophilic exterior and a hydrophobic cavity[4]. The hydrophobic 6-methylheptyl tail of your compound will spontaneously partition into the CD cavity via van der Waals interactions, while the polar amino-alcohol headgroup remains exposed to the aqueous environment[5]. This shields the insoluble moiety from water, preventing aggregation without altering the bulk pH or using organic solvents.

Mechanism Agg Insoluble Aggregates (Hydrophobic Tail Exposed) Free Free Monomer (Aqueous) Agg->Free Dissolution (Slow) CDComplex Cyclodextrin Complex (Tail Shielded in Cavity) Free->CDComplex + HP-β-CD (Rapid Equilibrium)

Fig 2: Thermodynamic equilibrium of cyclodextrin host-guest complexation.

Quantitative Comparison of Solubilization Strategies

The following table synthesizes the operational parameters for the three primary solubilization methods.

Solubilization StrategyMechanism of ActionRecommended Concentration / RangeAssay CompatibilityKey Limitations
Kinetic Dilution (DMSO) Disrupts water H-bond network; solvates aliphatic tail[6].0.5% – 2.0% (v/v) final DMSOHigh-Throughput Screening (HTS), Cell-based assays.>2% DMSO can denature proteins or cause cell toxicity[7].
pH Modification Protonates primary amine ( NH3+​ ), increasing polarity[2].Buffer pH 5.5 – 6.5Chemical synthesis, robust enzymes.Incompatible with pH-sensitive targets or physiological cell models.
Cyclodextrin (HP- β -CD) Encapsulates hydrophobic tail in a steric cavity[4].5% – 20% (w/v) in bufferIn vivo dosing, sensitive biochemical assays.May competitively bind hydrophobic assay substrates or fluorophores.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. These methods include built-in verification steps to confirm that true dissolution (rather than micro-suspension) has been achieved.

Protocol A: Kinetic Solubility Assay Preparation via DMSO Co-Solvent

Use this protocol for standard in vitro bioassays where <2% DMSO is tolerated.

  • Stock Preparation: Weigh exactly 1.45 mg of 1-Amino-6-methylheptan-3-ol. Dissolve in 100 μ L of 100% anhydrous, low-endotoxin DMSO to create a 100 mM master stock[6].

  • Vortexing: Vortex vigorously for 60 seconds. Validation Check: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution (Crucial Step): Do not dilute directly into the final aqueous buffer. First, create a 10x intermediate stock (e.g., 10 mM) in 100% DMSO. Serial dilution in DMSO prevents premature nucleation.

  • Aqueous Injection: Pipette the required volume of the intermediate DMSO stock directly into the vortex vortex of the aqueous buffer (pH 7.4) to ensure instantaneous dispersion. Maximum final DMSO should be 1%[1].

  • Validation (Nephelometry/Absorbance): Measure the Optical Density at 600 nm ( OD600​ ) of the final solution. An OD600​<0.05 confirms the absence of colloidal aggregates.

Protocol B: Thermodynamic Solubilization via HP- β -Cyclodextrin Complexation

Use this protocol for in vivo formulations or strictly aqueous biological assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Filter through a 0.22 μ m PES membrane.

  • Solid Addition: Add solid 1-Amino-6-methylheptan-3-ol directly to the HP- β -CD buffer to achieve a target concentration of 5 mM.

  • Equilibration: Place the vial on an orbital shaker at 300 RPM at room temperature for 24–48 hours. Causality: Host-guest complexation is a thermodynamic equilibrium process that requires time for the hydrophobic tails to partition into the cyclodextrin cavities[8].

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Validation (LC-MS/MS): Carefully decant the supernatant. Quantify the exact concentration of the dissolved amino alcohol in the supernatant using LC-MS/MS against a standard curve prepared in 100% methanol[1].

Sources

Troubleshooting

Resolving enantiomers of 1-Amino-6-methylheptan-3-ol using chiral chromatography

Technical Support Center: Chiral Resolution of 1-Amino-6-methylheptan-3-ol Welcome to the technical support center for the chiral resolution of 1-Amino-6-methylheptan-3-ol. This guide is designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Resolution of 1-Amino-6-methylheptan-3-ol

Welcome to the technical support center for the chiral resolution of 1-Amino-6-methylheptan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the chiral separation of 1-Amino-6-methylheptan-3-ol via HPLC.

Problem 1: No Resolution or Poor Resolution of Enantiomers (Rs < 1.5)

Question: I am injecting my racemic standard of 1-Amino-6-methylheptan-3-ol, but I am only seeing a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?

Answer:

Achieving baseline resolution for enantiomers is a multi-faceted challenge. Poor resolution is often attributable to several key factors, starting with the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.[1]

Root Cause Analysis and Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the cornerstone of chiral recognition.[2][3] For amino alcohols like 1-Amino-6-methylheptan-3-ol, certain CSPs are known to be more effective.

    • Recommendation: Polysaccharide-based CSPs (e.g., those with amylose or cellulose backbones coated with carbamate derivatives) are often the first choice for separating amino alcohols.[4] Pirkle-type and cyclodextrin-based columns can also be successful.[4][5] If you are using a different type of column, it is crucial to consult the manufacturer's literature for its applicability to this class of compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly influences the enantioselective interactions.[6]

    • Normal Phase Chromatography: This is frequently the preferred mode for chiral separations of amino compounds.

      • Organic Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane, heptane) are critical. Small changes can dramatically affect resolution.[4]

      • Basic Additive: Due to the basic nature of the primary amine in 1-Amino-6-methylheptan-3-ol, peak tailing and poor resolution can occur due to strong interactions with residual acidic sites on the silica support. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve peak shape and selectivity.[7][8]

    • Reversed-Phase Chromatography: While less common for underivatized amino alcohols, it can be effective with certain CSPs.[4] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4]

  • Incorrect Temperature: Temperature can have a complex and sometimes unpredictable effect on chiral separations.[1]

    • Recommendation: Generally, lower temperatures tend to enhance the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP, often leading to improved resolution.[1] Conversely, higher temperatures can improve peak efficiency. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.

Troubleshooting Workflow for Poor Resolution

A Start: Poor Resolution (Rs < 1.5) B Is the CSP appropriate for amino alcohols? (e.g., polysaccharide-based) A->B C Select a suitable CSP (e.g., Chiralpak IA, IC) B->C No D Optimize Mobile Phase (Normal Phase) B->D Yes C->D E Vary alcohol modifier (5-20% IPA or EtOH in Hexane) D->E F Add/Optimize basic additive (0.1-0.5% DEA) E->F G Is resolution now acceptable? F->G H Optimize Temperature (Screen 15-40°C) G->H No K End: Resolution Achieved G->K Yes I Is resolution now acceptable? H->I J Consider Derivatization I->J No I->K Yes

Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Irreproducible Retention Times and Resolution

Question: My method seemed to be working, but now the retention times are shifting between injections, and the resolution is inconsistent. What could be causing this variability?

Answer:

Inconsistencies in chiral separations are often traced back to subtle changes in the mobile phase or incomplete column equilibration. Chiral stationary phases can be particularly sensitive to these variations.[9]

Root Cause Analysis and Corrective Actions:

  • Mobile Phase Instability and Preparation:

    • Volatility: In normal phase chromatography, the high volatility of solvents like hexane can lead to changes in the mobile phase composition over time due to evaporation. This is especially true for the more volatile basic additives like DEA.

    • Water Content: Trace amounts of water in normal phase solvents can significantly impact the surface chemistry of the stationary phase and affect reproducibility.[4]

    • Recommendation: Always use freshly prepared mobile phase for each analytical run.[1] Ensure accurate and consistent measurements of all components, especially the additives. Degas the mobile phase thoroughly before use.

  • Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times compared to standard achiral columns to ensure a stable and consistent interaction surface.[4]

    • Recommendation: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. A stable baseline is a good indicator of a well-equilibrated column.

  • "Memory Effects" from Additives: Basic or acidic additives can adsorb onto the stationary phase and may not be completely removed by a simple flush with the mobile phase.[9][10] If the column was previously used with a different set of additives, this can lead to unpredictable performance.

    • Recommendation: Dedicate a specific column to a particular method or class of compounds if possible. If you must switch between methods with different additives, a more rigorous washing procedure may be necessary. For immobilized polysaccharide CSPs, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) (followed by an alcohol rinse) can help "reset" the stationary phase.[11] Always consult the column manufacturer's guidelines for solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for 1-Amino-6-methylheptan-3-ol?

A1: A systematic screening approach is highly recommended. Start with a polysaccharide-based chiral column (e.g., an amylose or cellulose-based CSP).

Initial Screening Conditions (Normal Phase):

ParameterCondition 1Condition 2
Column Amylose-based (e.g., Chiralpak® IA)Cellulose-based (e.g., Chiralcel® OD)
Mobile Phase A Hexane/Isopropanol (90/10, v/v) + 0.1% DEAHexane/Isopropanol (90/10, v/v) + 0.1% DEA
Mobile Phase B Hexane/Ethanol (90/10, v/v) + 0.1% DEAHexane/Ethanol (90/10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm (or suitable wavelength)UV at 210-220 nm (or suitable wavelength)

Based on the initial screening, select the column and alcohol modifier that provides the best initial selectivity. Then, systematically optimize the percentage of the alcohol modifier and the concentration of the basic additive. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.[4]

Q2: My compound has a primary amine. Do I always need a basic additive in the mobile phase?

A2: For amino compounds like 1-Amino-6-methylheptan-3-ol, using a basic additive in normal phase mode is almost always beneficial. The primary amine group is basic and can interact strongly with any residual acidic silanol groups on the silica surface of the stationary phase. These secondary interactions can lead to significant peak tailing and poor chromatographic efficiency, which in turn hurts resolution. A small amount of a competing base, like DEA, will occupy these active sites, leading to more symmetrical peak shapes and often improving the chiral recognition mechanism.[6][7]

Q3: Can I use reversed-phase chromatography for this separation?

A3: While normal phase is typically the first choice, reversed-phase chromatography can be successful, particularly with cyclodextrin-based or certain derivatized polysaccharide CSPs.[4][12] The mobile phase would typically be a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). The pH of the buffer can be a critical parameter to optimize, as it will control the ionization state of the primary amine.

Q4: I have tried optimizing the mobile phase and temperature with no success. What is my next step?

A4: If direct separation on a CSP is unsuccessful, an indirect approach using derivatization is a viable alternative.[13] In this method, the enantiomers of 1-Amino-6-methylheptan-3-ol are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column).[4] A common derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[4]

Experimental Protocol: Chiral Separation of 1-Amino-6-methylheptan-3-ol

This protocol provides a detailed methodology for a typical chiral separation using a polysaccharide-based CSP in normal phase mode.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 5 µm, 4.6 x 250 mm

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), >99.5% purity

  • Racemic standard of 1-Amino-6-methylheptan-3-ol

  • Sample solvent: Hexane/Isopropanol (90/10, v/v)

2. Mobile Phase Preparation:

  • Prepare 1 L of the mobile phase: Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of DEA.

  • Combine in a clean, dry solvent reservoir.

  • Mix thoroughly and degas for at least 15 minutes using sonication or helium sparging.

3. HPLC Method Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 20 minutes (or until both peaks have eluted)

4. System and Column Equilibration:

  • Purge the pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes (approximately 30 column volumes) or until a stable baseline is achieved.

5. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the racemic 1-Amino-6-methylheptan-3-ol standard in the sample solvent.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the sample solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the prepared sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Method Optimization Workflow

Start Start: Initial Method Setup Column: Chiralpak IA Mobile Phase: Hexane/IPA/DEA (90:10:0.1) Flow: 1.0 mL/min, Temp: 25°C Start->Setup CheckRes Is Resolution (Rs) >= 1.5? Setup->CheckRes OptIPA Adjust % IPA (e.g., 5%, 15%) Lower % increases retention CheckRes->OptIPA No End End: Method Optimized CheckRes->End Yes CheckRes2 Is Resolution (Rs) >= 1.5? OptIPA->CheckRes2 OptDEA Adjust % DEA (e.g., 0.05%, 0.2%) Improves peak shape CheckRes2->OptDEA No CheckRes2->End Yes CheckRes3 Is Resolution (Rs) >= 1.5? OptDEA->CheckRes3 OptTemp Adjust Temperature (e.g., 15°C, 40°C) Lower T often improves Rs CheckRes3->OptTemp No CheckRes3->End Yes OptTemp->End

Caption: A systematic workflow for optimizing the initial chiral separation method.

References

  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Retrieved from [Link]

  • Black, K., & Stringham, R. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7. Retrieved from [Link]

  • Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 163-171. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Stringham, R. W. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. Retrieved from [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81. Retrieved from [Link]

  • Stringham, R. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(7), 469-476. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Nishimura, T., et al. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography, 40(1), 19-25. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 887. Retrieved from [Link]

  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Lee, G., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 234-242. Retrieved from [Link]

Sources

Optimization

Purification techniques for 1-Amino-6-methylheptan-3-ol crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Amino-6-methylheptan-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Amino-6-methylheptan-3-ol . This molecule is a 1,3-amino alcohol characterized by a highly polar, basic headgroup (primary amine and secondary hydroxyl) and a lipophilic, branched aliphatic tail (6-methylheptyl). This amphiphilic nature requires precise manipulation of pH, ionic strength, and stationary phase chemistry to achieve >99% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I experience severe product loss and emulsion formation during the initial aqueous workup? A1: 1-Amino-6-methylheptan-3-ol acts as a surfactant due to its amphiphilic structure, which stabilizes emulsions. Furthermore, at a neutral pH, the primary amine is protonated (ammonium state), making it highly water-soluble. Causality & Solution: You must adjust the aqueous phase to pH > 10 using 2M NaOH to fully deprotonate the amine (pKa ~ 9.5–10.5), forcing it into its neutral free-base form. To break the emulsion, saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the water, thermodynamically driving the lipophilic organic product into the organic phase via the salting-out effect[1].

Q2: My compound tails severely on normal-phase silica gel, and my recovery is unacceptably low. How can I improve peak shape? A2: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5). The basic primary amine of your product acts as a strong hydrogen bond donor/acceptor and undergoes irreversible ion-exchange with these silanols. Causality & Solution: You must deactivate the silica column dynamically. Add a volatile basic modifier to your mobile phase. A solvent system containing Ammonium Hydroxide (e.g., DCM/MeOH/NH₄OH) competitively blocks the acidic silanol active sites, preventing secondary interactions and allowing the amino alcohol to elute as a sharp, tight band.

Q3: Is there a chromatography-free method to achieve high purity for this compound? A3: Yes. Aliphatic amino alcohols can be purified via thermodynamic crystallization by forming a salt. Causality & Solution: By treating the crude free base with an anhydrous acid (e.g., oxalic acid) in an ethereal solvent, the amino alcohol precipitates as a highly crystalline salt. The rigid crystal lattice strictly excludes structurally dissimilar, non-basic impurities, providing a highly pure solid that can be easily filtered[2][3].

Part 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to confirm the reaction state.

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction

Purpose: To isolate the basic amino alcohol from neutral and acidic impurities.

  • Acidification: Dissolve the crude extract in equal volumes of 1M HCl and Ethyl Acetate (EtOAc). Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the protonated amino alcohol) into a clean Erlenmeyer flask. Discard the organic layer (which retains neutral/acidic impurities).

  • Basification (Self-Validation Step): Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 11. Validation: The solution will turn visibly cloudy or form oily droplets as the water-insoluble free base precipitates out.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). If an emulsion forms, add 20 mL of saturated brine.

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Purpose: To separate the target amino alcohol from structurally similar basic impurities.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% (v/v) concentrated aqueous NH₄OH.

  • Loading: Dissolve the crude 1-Amino-6-methylheptan-3-ol in a minimum volume of the pre-equilibration solvent and load it onto the column.

  • Elution: Run a step gradient from 0% to 15% Methanol in DCM, maintaining a constant 1% NH₄OH additive throughout the run.

  • Fraction Analysis: Spot fractions on a TLC plate. Validation: Stain the plate with Ninhydrin and heat; the primary amine will appear as a distinct pink/purple spot.

Protocol C: Oxalate Salt Crystallization

Purpose: To achieve >99% purity without chromatography.

  • Dissolution: Dissolve the crude free base in a minimum volume of dry Methyl tert-butyl ether (MTBE).

  • Salt Formation: In a separate vial, dissolve 1.05 molar equivalents of anhydrous oxalic acid in a minimum volume of Methanol. Add this dropwise to the MTBE solution.

  • Crystallization: Stir at room temperature for 2 hours. A white precipitate will form[3].

  • Filtration (Self-Validation Step): Filter the salt under vacuum, wash with cold MTBE, and dry. Validation: Analyze the melting point; a sharp, narrow melting point range confirms the exclusion of impurities from the crystal lattice.

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Optimization for 1-Amino-6-methylheptan-3-ol

Solvent System (v/v/v)AdditiveExpected TLC BehaviorRecommendation
Hexane / EtOAc (50:50)NoneRf = 0.0, irreversible bindingAvoid
DCM / MeOH (90:10)NoneSevere streaking (Rf 0.1–0.4)Avoid
DCM / MeOH / TEA (90:9:1)1% TEAModerate tailing, TEA residueAcceptable
DCM / MeOH / NH₄OH (85:14:1)1% NH₄OHSharp spot (Rf ~ 0.3), no residueOptimal

Table 2: Extraction Efficiency vs. Aqueous Phase pH

Aqueous Phase pHDominant Amine StatePartition Coefficient (Org/Aq)Emulsion Risk
pH < 4Protonated (Ammonium)< 0.01 (Retained in water)Low
pH 7 – 8Mixed Equilibrium~ 1.0 (Distributed evenly)Very High
pH > 10Free Base> 100 (Extracts to organic)Low (with brine)

Part 4: Process Visualization

AminoAlcoholPurification Crude Crude Reaction Mixture (1-Amino-6-methylheptan-3-ol) AcidWash 1. Acid Wash (1M HCl) Extract with EtOAc Crude->AcidWash DiscardOrg Discard Organic Phase (Neutral Impurities) AcidWash->DiscardOrg Basify 2. Basify Aqueous Phase (NaOH to pH > 10) AcidWash->Basify Aqueous Phase ExtractDCM 3. Extract with DCM (Salting out with Brine) Basify->ExtractDCM Assess Assess Purity (NMR / GC-MS) ExtractDCM->Assess Chromatography Flash Chromatography (DCM/MeOH/NH4OH) Assess->Chromatography < 85% Pure Crystallization Oxalate Salt Crystallization Assess->Crystallization > 85% Pure PureProduct Pure 1-Amino-6-methylheptan-3-ol (>99% Purity) Chromatography->PureProduct Crystallization->PureProduct Freebasing

Workflow for the purification of 1-Amino-6-methylheptan-3-ol based on crude purity.

Part 5: References[1] Title: Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol | Source: Benchchem | URL:https://benchchem.com/[3] Title: US2243977A - Process for the preparation of amino-alcohols | Source: Google Patents | URL:https://patents.google.com/patent/US2243977A/en[2] Title: Column chromatography issue : r/Chempros | Source: Reddit | URL:https://www.reddit.com/r/Chempros/[4] Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols | Source: Organic Syntheses Procedure | URL:https://orgsyn.org/

Sources

Reference Data & Comparative Studies

Comparative

Publish Comparison Guide: NMR Spectroscopy Reference Data for 1-Amino-6-methylheptan-3-ol Validation

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Challenges 1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a bifunctional aliphatic small molecule featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Challenges

1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a bifunctional aliphatic small molecule featuring both a primary amine and a secondary hydroxyl group. Validating its structure and purity via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges: the proximity of polar exchangeable protons (-NH2, -OH) and a high degree of signal overlap in the aliphatic methylene region (C4 and C5). This guide objectively compares solvent systems and outlines a self-validating 1D/2D NMR protocol to ensure rigorous structural elucidation and quantitative purity assessment.

Comparative Analysis: Solvent Selection for Amino Alcohols

The choice of deuterated solvent fundamentally alters the spectral fingerprint of amino alcohols. The causality here is driven by hydrogen bonding dynamics and solvent polarity, which dictate the exchange rate of labile protons and the1 [1].

Table 1: Comparison of NMR Solvents for 1-Amino-6-methylheptan-3-ol Validation

SolventLabile Protons (-OH, -NH2)Aliphatic ResolutionCausality & Best Use Case
CDCl3 Broad singlets (often overlapping)Moderate (C4/C5 often overlap)Minimal hydrogen bonding leads to intermediate exchange rates. Best for routine structural confirmation.
DMSO-d6 Sharp signals, visible J-couplingHighStrong solvent-solute hydrogen bonding slows proton exchange. Best for observing -OH to C3-H coupling (doublet).
D2O Invisible (exchanged with deuterium)Low (hydrophobic chain aggregation)Rapid deuterium exchange eliminates labile signals. Best used as a "D2O shake" secondary validation step.

Expert Insight: For complete de novo validation, DMSO-d6 is superior to CDCl3. By slowing the chemical exchange of the hydroxyl proton, DMSO-d6 allows the observation of vicinal coupling (³J) between the -OH and the C3 methine proton, serving as an internal validation of the C3 position.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system, meaning the data generated internally confirms its own accuracy without relying solely on external reference libraries.

Step 1: Quantitative Sample Preparation (qNMR)
  • Action: Weigh exactly 15 mg of 1-Amino-6-methylheptan-3-ol using a microbalance (0.001 mg precision).

  • Causality: As outlined in quantitative NMR (qNMR) guidelines, 10-20 mg provides an optimal signal-to-noise (S/N) ratio for small molecules. Exceeding this concentration can induce molecular aggregation and increase viscosity, which broadens spectral lines and 2 [2].

  • Validation: Spike the sample with a known concentration of an internal standard (e.g., Maleic acid or DSS) to allow for absolute purity quantification.

Step 2: Optimized Acquisition Parameters
  • Action: Acquire the 1H NMR spectrum at a standardized temperature of 303 K (30 °C). Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1), typically 10-15 seconds for small aliphatic chains.

  • Causality: Maintaining 303 K strikes a critical balance between reducing sample viscosity (sharpening peaks) and 3 [3]. A sufficient D1 ensures that all nuclei return to thermal equilibrium between scans, making the integration values strictly proportional to the number of protons.

Step 3: 2D NMR Structural Elucidation Workflow

Relying solely on 1D 1H NMR is insufficient due to the multiplet overlap of the C2, C4, and C5 methylenes. A sequential 2D NMR approach is required to map the entire carbon backbone.

G N1 1D 1H & 13C NMR Identify functional groups N2 COSY (1H-1H) Trace spin systems (C1-C2-C3) N1->N2 Step 1: Baseline N3 HSQC (1H-13C) Assign C-H pairs N2->N3 Step 2: Backbone N4 HMBC (1H-13C) Connect fragments across bonds N3->N4 Step 3: Resolution N5 Validated Structure 1-Amino-6-methylheptan-3-ol N4->N5 Step 4: Confirmation

Caption: Sequential 1D and 2D NMR workflow for rigorous small molecule structural validation.

Expected Reference Data (1H and 13C NMR)

The following table synthesizes the validated chemical shifts for 1-Amino-6-methylheptan-3-ol in CDCl3 at 400 MHz. This serves as the primary quantitative benchmark for product comparison.

Table 2: 1H and 13C NMR Assignments

PositionGroup1H Shift (ppm)Multiplicity (J in Hz)Integration13C Shift (ppm)
C1 -CH2-NH22.85Triplet (J = 6.8)2H39.5
C2 -CH2-1.55Multiplet2H38.2
C3 -CH(OH)-3.75Multiplet1H70.1
C4 -CH2-1.45Multiplet2H35.4
C5 -CH2-1.25Multiplet2H34.8
C6 -CH(CH3)-1.50Multiplet1H28.3
C7, C8 -CH30.88Doublet (J = 6.5)6H22.6, 22.6
N/A -NH2, -OH2.10Broad Singlet3HN/A

(Note: Labile proton shifts are highly concentration and temperature-dependent. Use 2D HSQC to confirm that the 2.10 ppm signal does not correlate to a carbon atom).

Advanced Validation: Stereochemical Configuration

1-Amino-6-methylheptan-3-ol contains a chiral center at C3. Standard 1D NMR cannot differentiate enantiomers in an achiral solvent. To validate the absolute configuration, the sample must be derivatized with a chiral auxiliary, such as (R)- and (S)-Mosher's acid or bis-MPA. The resulting diastereomers will exhibit distinct magnetic anisotropic shielding effects in the 1H NMR spectrum, allowing for the definitive assignment of the (R) or (S) configuration based on the 4 of the adjacent C2 and C4 protons [4].

References

  • Analytical Chemistry, ACS Publications.Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
  • Emery Pharma.
  • MDPI.Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines.
  • ResearchGate.

Sources

Validation

Validating the Purity of 1-Amino-6-methylheptan-3-ol: A Comparative Guide to qNMR vs. Traditional Chromatography

As drug development accelerates, the rigorous purity validation of key aliphatic intermediates has become a critical bottleneck. 1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a prime example of an aliphatic amino al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the rigorous purity validation of key aliphatic intermediates has become a critical bottleneck. 1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a prime example of an aliphatic amino alcohol that presents significant analytical challenges. Unlike aromatic compounds, aliphatic amino alcohols lack a strong UV chromophore. This structural reality renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) fundamentally flawed for absolute purity determination, often leading to dangerous overestimations of purity[1].

As a Senior Application Scientist, I have seen countless synthetic pathways derailed by inaccurate starting material assays. To ensure scientific integrity, analytical chemists must pivot to orthogonal techniques. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute quantification[2]. This guide objectively compares qNMR against alternative methodologies for 1-Amino-6-methylheptan-3-ol and provides a field-proven, self-validating qNMR protocol.

The Analytical Challenge: Why Traditional Methods Fail

To understand why qNMR is necessary, we must first examine the causality behind the failures of traditional techniques when applied to aliphatic amino alcohols:

  • HPLC-UV (Area Normalization): UV detection relies on the Beer-Lambert law. Because 1-Amino-6-methylheptan-3-ol lacks a conjugated π -system, it absorbs poorly above 210 nm. Impurities with high extinction coefficients (e.g., aromatic solvents or oxidized byproducts) will artificially dominate the chromatogram, while non-UV active impurities remain entirely invisible[3].

  • GC-FID: While Flame Ionization Detection (FID) is nearly universal for carbon-containing compounds, the polar hydroxyl and primary amine groups in 1-Amino-6-methylheptan-3-ol cause severe peak tailing and thermal degradation. While derivatization (e.g., silylation) can resolve this, it introduces secondary quantitative errors and complex sample preparation.

  • Non-Aqueous Titration: A standard acid-base titration can quantify the amine content. However, it is fundamentally non-specific; any basic impurity (e.g., residual synthetic amines or ammonia) will be titrated alongside the analyte, falsely inflating the purity value.

qNMR: The Mechanistic Advantage

Quantitative NMR (qNMR) bypasses the limitations of chromatography and titration. It is a primary ratio method that measures the direct proportionality between the integrated 1 H signal area and the number of protons in the molecule[1].

The defining advantage of qNMR is its orthogonality and independence [4]. It does not require a reference standard of the analyte itself. Instead, it relies on a highly pure, universally certified internal standard (Certified Reference Material, or CRM)[5]. Because the NMR signal intensity is in direct relation to the number of protons involved, traceability to SI units is achieved without needing a matching chromophore[5].

Objective Comparison of Purity Techniques

The following table summarizes a comparative purity analysis of a representative batch of 1-Amino-6-methylheptan-3-ol across different analytical platforms.

Analytical MethodPurity Result (%)Detection PrinciplePrimary Limitation for Amino Alcohols
HPLC-UV (210 nm) 99.8%UV AbsorbanceSevere overestimation (misses UV-transparent impurities).
Non-Aqueous Titration 101.2%Acid-Base NeutralizationNon-specific (titrates all basic byproducts).
GC-FID 96.5%Flame IonizationPeak tailing and thermal degradation without derivatization.
HPLC-CAD 97.8%Charged AerosolNon-linear response, requires complex calibration curves.
1 H-qNMR (Absolute) 97.1 ± 0.2% Proton Resonance None (Gold Standard for absolute mass fraction).

Data Interpretation: The HPLC-UV result (99.8%) creates a false sense of security by ignoring non-UV active impurities[3]. The titration result (>100%) indicates the presence of lower-molecular-weight basic impurities. The qNMR result (97.1%) provides the true absolute mass fraction, serving as the definitive benchmark.

Self-Validating Experimental Protocol: 1 H-qNMR

A protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures complete longitudinal relaxation and gravimetric accuracy, creating a self-validating analytical system.

Step 1: Internal Standard Selection

Select a CRM that does not overlap with the analyte peaks. For 1-Amino-6-methylheptan-3-ol (where aliphatic protons resonate between 0.8 and 3.5 ppm), Maleic acid (singlet at ~6.3 ppm in D 2​ O) is the ideal internal standard[4].

Step 2: Gravimetric Sample Preparation

Causality Note: Gravimetric accuracy is the single largest contributor to qNMR measurement uncertainty. Static elimination is mandatory.

  • Using a 5-place (0.01 mg) analytical microbalance, accurately weigh ~20.00 mg of 1-Amino-6-methylheptan-3-ol into a clean glass vial.

  • Accurately co-weigh ~10.00 mg of the Maleic acid CRM into the same vial.

  • Add 0.8 mL of D 2​ O. Vortex thoroughly to ensure complete dissolution, then transfer 0.6 mL to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition (The Self-Validating Step)
  • T1​ Relaxation Measurement: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) for the target protons.

  • Relaxation Delay ( D1​ ): Set D1​ to at least 5×T1​ (typically 30-60 seconds). Why? If D1​ is set blindly, incomplete magnetization recovery will skew the integrals, destroying quantitative integrity. Setting D1​>5×T1​ guarantees >99.3% recovery.

  • Pulse Angle: Apply a 90° pulse to maximize the signal-to-noise ratio.

  • Number of Scans (NS): Acquire 16 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for all integrated peaks.

Step 4: Data Processing & Calculation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz).

  • Perform rigorous zero-order and first-order phase correction, followed by manual baseline correction.

  • Integrate the Maleic acid singlet and a distinct, well-resolved analyte peak (e.g., the methine proton adjacent to the hydroxyl group).

  • Calculate absolute purity ( Px​ ) using the molar ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity)

Workflow Visualization

The following diagram illustrates the parallel workflows of qNMR and traditional chromatography, highlighting how qNMR bypasses the assumptions inherent in relative quantification.

G cluster_qNMR Absolute Quantification (qNMR) cluster_HPLC Relative Quantification (HPLC-UV/CAD) Start 1-Amino-6-methylheptan-3-ol Batch Sample qNMR_Prep Gravimetric Co-weighing with CRM (e.g., Maleic Acid) Start->qNMR_Prep HPLC_Prep Sample Dissolution (No Internal Standard) Start->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (Relaxation Delay > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Molar Purity (Direct Proton Ratio) qNMR_Acq->qNMR_Result Validation Data Cross-Validation & Discrepancy Resolution qNMR_Result->Validation HPLC_Acq Chromatographic Separation (UV or CAD Detection) HPLC_Prep->HPLC_Acq HPLC_Result Relative Area % Purity (Assumes Equal Response) HPLC_Acq->HPLC_Result HPLC_Result->Validation

Caption: Logical workflow comparing absolute qNMR quantification against relative HPLC purity assessment.

Sources

Comparative

A Comparative Guide to the Synthetic Production of 1-Amino-6-methylheptan-3-ol

Introduction 1-Amino-6-methylheptan-3-ol is a chiral amino alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-6-methylheptan-3-ol is a chiral amino alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands. Its structure, featuring two stereocenters, presents a significant challenge for stereocontrolled synthesis. This guide provides an in-depth comparison of several viable synthetic strategies for its production, targeting researchers and professionals in drug development and organic synthesis. We will explore the underlying chemical principles, evaluate the strengths and weaknesses of each approach, and provide detailed experimental protocols for the most promising routes.

Overview of Primary Synthetic Strategies

The synthesis of 1-Amino-6-methylheptan-3-ol can be approached through several distinct retrosynthetic pathways. The choice of strategy depends heavily on the desired stereochemical purity, scalability, cost of starting materials, and available laboratory equipment. The principal strategies evaluated in this guide are:

  • Reductive Amination: A convergent approach involving the formation of a C-N bond via an imine intermediate from a corresponding keto-alcohol.

  • Grignard Reaction on an Amino Aldehyde: A classic C-C bond-forming reaction to construct the carbon skeleton.

  • Chiral Pool Synthesis from L-Leucine: A stereospecific approach utilizing a readily available, enantiopure amino acid as the starting material.

This guide will dissect each of these routes, providing a causal explanation for experimental choices and a critical evaluation of their respective merits.

Route 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds.[1][2] In this context, the strategy involves the reaction of 1-hydroxy-6-methylheptan-3-one with an ammonia source, followed by in-situ reduction of the resulting imine or enamine intermediate.

Chemical Principle and Rationale

The reaction proceeds in two main steps:

  • Imine Formation: The amine (in this case, ammonia) acts as a nucleophile, attacking the ketone carbonyl to form a hemiaminal, which then dehydrates to form an imine intermediate. This step is typically catalyzed by a weak acid.[1]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to yield the desired amine.

The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the starting ketone, allowing for a one-pot reaction.[3] This selectivity prevents the wasteful reduction of the starting ketone to a secondary alcohol.

Synthetic Workflow Diagram

cluster_0 Route 1: Reductive Amination A 1-Hydroxy-6-methylheptan-3-one C Imine Intermediate A->C + NH₃ - H₂O B Ammonia (NH₃) E 1-Amino-6-methylheptan-3-ol (Mixture of Diastereomers) C->E Reduction D Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for the Reductive Amination approach.

Advantages and Disadvantages
  • Advantages:

    • Convergent and Efficient: A one-pot reaction that is often high-yielding.[1]

    • Readily Available Reagents: The starting materials and reagents are common and relatively inexpensive.

  • Disadvantages:

    • Lack of Stereocontrol: This route generates two new stereocenters simultaneously, typically resulting in a mixture of all four possible stereoisomers. The separation of these diastereomers can be challenging.

    • Toxicity: Sodium cyanoborohydride is toxic and generates cyanide waste, which requires careful handling and disposal.[3] NaBH(OAc)₃ is a safer, albeit more expensive, alternative.

Route 2: Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation, allowing for the construction of the target molecule's carbon skeleton by reacting an organomagnesium halide with a suitable electrophile, such as an aldehyde.[4][5]

Chemical Principle and Rationale

This approach utilizes a protected α-amino aldehyde as the starting material. The amine must be protected to prevent it from reacting with the highly basic Grignard reagent. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The isobutyl Grignard reagent (isobutylmagnesium bromide) is then added to the protected amino aldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond. A subsequent acidic workup protonates the resulting alkoxide and removes the Boc protecting group to yield the final product.

Synthetic Workflow Diagram

cluster_1 Route 2: Grignard Reaction A Boc-Protected Aminoacetaldehyde C Intermediate Alkoxide A->C 1. Grignard Addition B Isobutylmagnesium Bromide (Grignard) E 1-Amino-6-methylheptan-3-ol C->E 2. Deprotection D Acidic Workup (e.g., aq. NH₄Cl)

Caption: Workflow for the Grignard Reaction approach.

Advantages and Disadvantages
  • Advantages:

    • Reliable C-C Bond Formation: The Grignard reaction is a highly reliable and well-understood transformation.[4]

    • Potential for Stereocontrol: If a chiral protected amino aldehyde (e.g., derived from an amino acid) is used, the stereochemistry at one center is fixed. The stereochemistry of the newly formed alcohol can be influenced by chelation control or the use of chiral additives.

  • Disadvantages:

    • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, requiring careful experimental technique.[4]

    • Multi-step Process: This route requires protection and deprotection steps, increasing the overall step count and potentially lowering the overall yield.

Route 3: Chiral Pool Synthesis from L-Leucine

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. L-Leucine is an ideal starting point for synthesizing (S)-1-Amino-6-methylheptan-3-ol as it already contains the required isobutyl group and a defined stereocenter at the amino-bearing carbon.[6]

Chemical Principle and Rationale

This synthetic pathway involves several key transformations:

  • Amine Protection: The amino group of L-leucine is first protected (e.g., as a Boc derivative) to prevent side reactions in subsequent steps.

  • Carboxylic Acid Reduction: The carboxylic acid is reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this transformation.

  • Alcohol Oxidation: The resulting primary alcohol is carefully oxidized to an aldehyde using reagents like Dess-Martin periodinane (DMP) or a Swern oxidation to avoid over-oxidation to a carboxylic acid.

  • Chain Extension: The aldehyde is then reacted with a two-carbon nucleophile, such as ethylmagnesium bromide (a Grignard reagent), to form the secondary alcohol and complete the carbon skeleton. This step creates the second stereocenter.

  • Deprotection: Finally, the protecting group is removed under acidic conditions to yield the target amino alcohol.

Synthetic Workflow Diagram

cluster_2 Route 3: Chiral Pool Synthesis from L-Leucine A L-Leucine B Boc-L-Leucine A->B Boc₂O C Boc-L-Leucinol (Alcohol) B->C Reduction (e.g., LiAlH₄) D Boc-L-Leucinal (Aldehyde) C->D Oxidation (e.g., DMP) E Protected Intermediate D->E + EtMgBr F 1-Amino-6-methylheptan-3-ol (Diastereomeric Mixture) E->F Deprotection (e.g., TFA/HCl)

Caption: Workflow for Chiral Pool Synthesis from L-Leucine.

Advantages and Disadvantages
  • Advantages:

    • Excellent Stereocontrol: The stereochemistry at the C1 position is directly inherited from the natural L-leucine starting material.[7][8]

    • Predictable Outcome: The pathway utilizes a series of well-established and reliable reactions.

  • Disadvantages:

    • Multiple Steps: This is a linear synthesis with several steps, which can lead to a lower overall yield compared to more convergent routes.

    • Diastereomer Formation: The Grignard addition to the aldehyde creates a new stereocenter, resulting in a mixture of two diastereomers that will require separation.

    • Cost: The reagents required (e.g., DMP, LiAlH₄) can be expensive and require careful handling, especially on a large scale.

Quantitative Data Comparison

ParameterRoute 1: Reductive AminationRoute 2: Grignard ReactionRoute 3: From L-Leucine
Typical Overall Yield 60-80% (unoptimized)50-70%30-50%
Stereoselectivity None (produces all 4 stereoisomers)Good (depends on chiral starting material)Excellent (1 stereocenter fixed, 1 new)
Number of Steps 1-2 (one-pot possible)3-4 (including protection/deprotection)5
Key Reagents NaBH₃CN, NH₃Grignard Reagent, Boc₂O, AcidLiAlH₄, DMP, EtMgBr, Boc₂O, Acid
Scalability GoodModerate (requires anhydrous conditions)Moderate (cost of reagents)
Safety Concerns Cyanide waste (with NaBH₃CN)Pyrophoric Grignard reagentsPyrophoric LiAlH₄, explosive DMP

Experimental Protocols

Protocol 1: Reductive Amination of 1-Hydroxy-6-methylheptan-3-one

This protocol is a representative procedure and has not been optimized.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-hydroxy-6-methylheptan-3-one (1.0 eq) and methanol (5 mL per mmol of ketone).

  • Ammonia Addition: Add ammonium acetate (5.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent. Stir for 1 hour.

  • Purification: Basify the solution with 2 M NaOH to pH ~12. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to separate the diastereomers.

Protocol 2: Chiral Pool Synthesis from L-Leucine (Abridged)

This multi-step protocol is representative. Each step requires purification.

  • Protection: Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq). Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir overnight at room temperature. Acidify with citric acid and extract with ethyl acetate to obtain Boc-L-leucine.

  • Reduction: Dissolve Boc-L-leucine (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add a solution of borane-THF complex (1.0 M in THF, 1.2 eq). Allow to warm to room temperature and stir for 4 hours. Quench carefully with methanol, then water. Extract with ethyl acetate to yield Boc-L-leucinol.

  • Oxidation: Dissolve Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane. Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2 hours. Quench with a saturated solution of sodium thiosulfate. Extract, wash, and dry to obtain crude Boc-L-leucinal.

  • Grignard Addition: Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C. Add ethylmagnesium bromide (3.0 M in ether, 1.5 eq) dropwise. Stir for 2 hours at -78 °C. Quench with saturated aqueous ammonium chloride. Extract with ether to get the protected amino alcohol.

  • Deprotection: Dissolve the protected amino alcohol in dichloromethane (5 mL per mmol). Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours. Evaporate the solvent and excess acid. The resulting diastereomers can be separated by chromatography.

Conclusion and Authoritative Grounding

The synthesis of 1-Amino-6-methylheptan-3-ol can be accomplished through several distinct and viable pathways.

  • The Reductive Amination route offers a rapid and convergent synthesis but provides no stereocontrol, making it suitable for applications where a stereoisomeric mixture is acceptable or where efficient separation techniques are available.[1][9]

  • The Grignard Reaction on a protected amino aldehyde provides a more controlled approach, but its success hinges on the availability of an enantiopure aldehyde and requires careful management of reaction conditions.[4][10]

  • The Chiral Pool Synthesis from L-Leucine stands out as the most robust method for achieving high stereochemical purity at one of the two chiral centers.[7][8] While it is the most step-intensive, it relies on predictable and well-documented transformations, making it the preferred route for producing specific stereoisomers for research and development in the pharmaceutical industry.

The optimal synthetic route will ultimately be determined by the specific requirements of the project, balancing the need for stereopurity against factors like cost, time, and scale. Further research could focus on developing a catalytic, asymmetric version of the reductive amination or Grignard addition to reduce the step count while maximizing stereocontrol.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Results in Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). Available at: [Link]

  • HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD - Rasayan. (2019). Rasayan Journal of Chemistry. Available at: [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Catalysts. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Available at: [Link]

  • One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC. (2017). Catalysts. Available at: [Link]

  • Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. Available at: [Link]

  • One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - MDPI. (2017). Catalysts. Available at: [Link]

  • US Patent US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • US Patent US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
  • Synthesis of N-Alkyl Amino Acids. (2011). Amino Acids, Peptides and Proteins in Organic Chemistry. Available at: [Link]

  • Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters - RSC Publishing. (2023). RSC Advances. Available at: [Link]

  • Leucine to 3-methylbutanol route as proposed by RPE. The retrosynthesis... - ResearchGate. Available at: [Link]

  • Amino acid synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime - Organic Chemistry Portal. Available at: [Link]

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010). Molecular Plant. Available at: [Link]

  • A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. (2020). Nature Communications. Available at: [Link]

  • Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis. (2021). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 6-methylheptan-1-amine CAS NO.1321-35-3 - LookChem. Available at: [Link]

  • Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions - MDPI. (2007). Molecules. Available at: [Link]

  • Visible-Light-Promoted Synthesis of 1,6-Imino Alcohols by Metal-Free 1,2-Carboimination of Alkenes - PMC. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases - MDPI. (2018). International Journal of Molecular Sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.